molecular formula C13H14O2 B7894955 2-Ethylphenyl-(3-furyl)methanol

2-Ethylphenyl-(3-furyl)methanol

Cat. No.: B7894955
M. Wt: 202.25 g/mol
InChI Key: UIPDSRZAXQIBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylphenyl-(3-furyl)methanol is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of an ethyl-substituted phenyl group and a furan ring connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl-(3-furyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 3-furaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (2-ethylphenylmagnesium bromide) reacts with the aldehyde group of 3-furaldehyde to form the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of various substituted phenyl and furan derivatives.

Scientific Research Applications

2-Ethylphenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenyl-(3-furyl)methanol: Lacks the ethyl substitution on the phenyl ring.

    2-Methylphenyl-(3-furyl)methanol: Contains a methyl group instead of an ethyl group on the phenyl ring.

    2-Ethylphenyl-(2-furyl)methanol: Has the furan ring substituted at a different position.

Uniqueness: 2-Ethylphenyl-(3-furyl)methanol is unique due to the presence of both an ethyl-substituted phenyl group and a furan ring, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-ethylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-10-5-3-4-6-12(10)13(14)11-7-8-15-9-11/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPDSRZAXQIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.